8-Azabicyclo[3.2.1]oct-3-yl 2-methylbutanoate
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Overview
Description
8-Azabicyclo[3.2.1]oct-3-yl 2-methylbutanoate is a chemical compound that belongs to the family of tropane alkaloids.
Preparation Methods
The synthesis of 8-Azabicyclo[3.2.1]oct-3-yl 2-methylbutanoate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through several methodologies, including the use of acyclic starting materials that contain the required stereochemical information or through desymmetrization processes starting from achiral tropinone derivatives . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
8-Azabicyclo[3.2.1]oct-3-yl 2-methylbutanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a key intermediate in the synthesis of other tropane alkaloids. In biology and medicine, it has been investigated for its potential therapeutic effects, including its use as a muscarinic receptor antagonist . Additionally, it has applications in the pharmaceutical industry for the development of new drugs .
Mechanism of Action
The mechanism of action of 8-Azabicyclo[3.2.1]oct-3-yl 2-methylbutanoate involves its interaction with specific molecular targets, such as muscarinic receptors. By binding to these receptors, it can modulate various physiological processes, including neurotransmission and muscle contraction . The pathways involved in its action are complex and depend on the specific biological context.
Comparison with Similar Compounds
8-Azabicyclo[3.2.1]oct-3-yl 2-methylbutanoate is unique compared to other similar compounds due to its specific structure and biological activity. Similar compounds include other tropane alkaloids like atropine and scopolamine, which also interact with muscarinic receptors but have different pharmacological profiles . The uniqueness of this compound lies in its specific binding affinity and selectivity for certain receptor subtypes .
Properties
CAS No. |
34487-66-6 |
---|---|
Molecular Formula |
C12H21NO2 |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
8-azabicyclo[3.2.1]octan-3-yl 2-methylbutanoate |
InChI |
InChI=1S/C12H21NO2/c1-3-8(2)12(14)15-11-6-9-4-5-10(7-11)13-9/h8-11,13H,3-7H2,1-2H3 |
InChI Key |
UUNPOIBDFMMWPX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)OC1CC2CCC(C1)N2 |
Origin of Product |
United States |
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